molecular formula C10H20N2O2 B14904119 tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate

tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate

Cat. No.: B14904119
M. Wt: 200.28 g/mol
InChI Key: NGPKKCGEGHNYOW-QMMMGPOBSA-N
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Description

tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate is a chemical compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group, an aminopyrrolidine moiety, and an acetate group. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with (S)-3-aminopyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and increased safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. Additionally, it can bind to receptors and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)propionate: Similar structure but with a propionate group instead of an acetate group.

    tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)butyrate: Similar structure but with a butyrate group instead of an acetate group.

    tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)valerate: Similar structure but with a valerate group instead of an acetate group.

Uniqueness

The uniqueness of tert-Butyl (S)-2-(3-aminopyrrolidin-1-yl)acetate lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The aminopyrrolidine moiety contributes to its biological activity, making it valuable in various research applications .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl 2-[(3S)-3-aminopyrrolidin-1-yl]acetate

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)7-12-5-4-8(11)6-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1

InChI Key

NGPKKCGEGHNYOW-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CN1CC[C@@H](C1)N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(C1)N

Origin of Product

United States

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